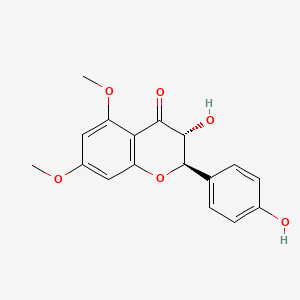
(2R,3R)-3,4'-Dihydroxy-5,7-dimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone is a flavonoid compound known for its potential biological activities Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of flavanone precursors, which are subjected to hydroxylation and methoxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using various reagents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions can vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying flavonoid chemistry and for developing new synthetic methods.
Biology: It has been investigated for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Research has shown its potential in treating diseases related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers.
Industry: It is used in the development of natural antioxidants for food preservation and in the cosmetic industry for its skin-protective properties .
Mécanisme D'action
The mechanism of action of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: It interacts with enzymes like cyclooxygenase and lipoxygenase, as well as signaling pathways involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone include:
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits antioxidant, anti-inflammatory, and anticancer properties .
Uniqueness
What sets (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone apart is its specific combination of hydroxyl and methoxy groups, which can influence its solubility, stability, and biological activity. This unique structure allows it to interact differently with molecular targets compared to other flavonoids, potentially offering distinct therapeutic benefits .
Propriétés
Numéro CAS |
37971-70-3 |
|---|---|
Formule moléculaire |
C17H16O6 |
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
(2R,3R)-3-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-11-7-12(22-2)14-13(8-11)23-17(16(20)15(14)19)9-3-5-10(18)6-4-9/h3-8,16-18,20H,1-2H3/t16-,17+/m0/s1 |
Clé InChI |
COAPWVZMQPXXGQ-DLBZAZTESA-N |
SMILES isomérique |
COC1=CC2=C(C(=C1)OC)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


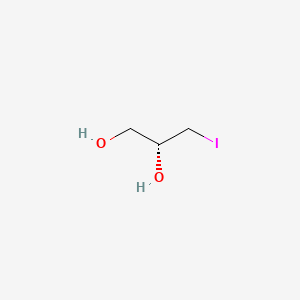
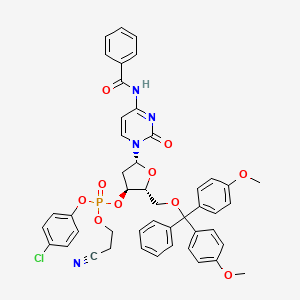
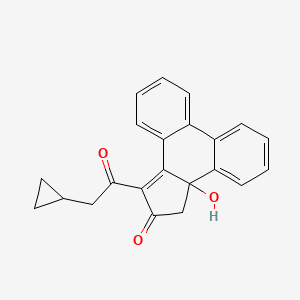
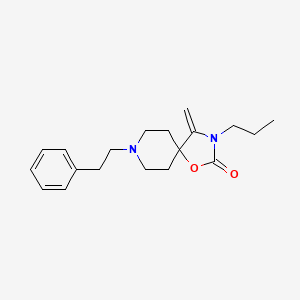
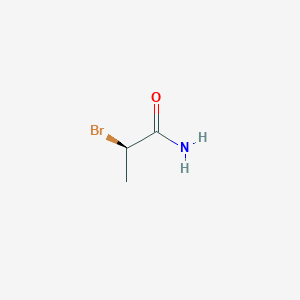
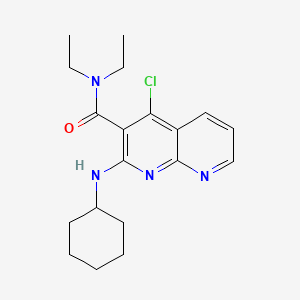


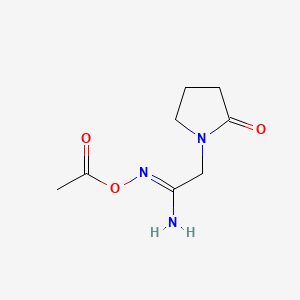
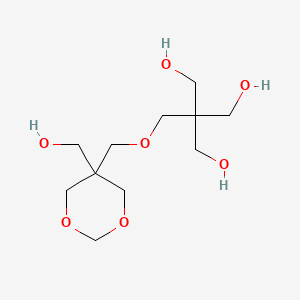
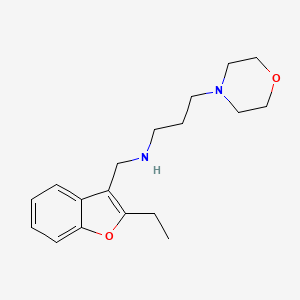
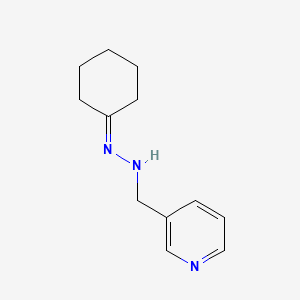
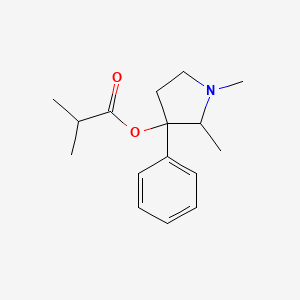
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
